molecular formula C12H16N6O2S B2401546 N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1448043-87-5

N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

Cat. No.: B2401546
CAS No.: 1448043-87-5
M. Wt: 308.36
InChI Key: QEUVXSZZGTVXST-UHFFFAOYSA-N
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Description

“N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide” is a compound that contains a 1,2,4-triazole ring in its structure . Triazoles, nitrogen-containing heterocycles, have gained attention for their applications in medicinal chemistry, drug discovery, agrochemicals, and material sciences .


Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical modifications. For instance, in a study, novel derivatives of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide were synthesized through the multi-step chemical modifications of 3-bromobenzoic acid .


Molecular Structure Analysis

The molecular structure of such compounds can be investigated using techniques such as IR, HNMR, and UV–visible spectroscopy . Density functional theory (DFT) can also be used to investigate geometrical parameters, HOMO–LUMO energies, natural bond orbital analyses, transition density matrix (TDM), density of states, and nonlinear optical (NLO) properties .


Chemical Reactions Analysis

The chemical reactions of such compounds can be analyzed using various techniques. For instance, the SAR analysis showed that compounds containing benzyl group in the 4-position of the 1,2,4-triazole inhibited the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can be analyzed using various techniques. For instance, the DFT study utilized M06/6-311G (d,p) functional to investigate geometrical parameters, HOMO–LUMO energies, natural bond orbital analyses, transition density matrix (TDM), density of states, and nonlinear optical (NLO) properties .

Scientific Research Applications

Synthetic Pathways and Chemical Reactions

Research on compounds structurally related to the query focuses on exploring synthetic pathways, including the reaction mechanisms and conditions that lead to the formation of complex heterocyclic structures. Studies such as the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, leading to N-formylated products through ANRORC rearrangement, highlight the intricate chemistry involved in synthesizing such compounds (I. V. Ledenyova et al., 2018). These synthetic strategies can be pivotal for developing novel drugs or materials with specific biological or physical properties.

Biological Activity and Applications

The biological activity of heterocyclic compounds, including their antimicrobial and antifungal properties, is a significant area of research. For instance, compounds synthesized from ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate displayed excellent biocidal properties against both Gram-positive and Gram-negative bacteria as well as fungi (M. Youssef et al., 2011). Such studies contribute to the search for new antimicrobial agents, addressing the growing concern of antibiotic resistance.

Potential Therapeutic Applications

The synthesis and evaluation of new compounds for their potential therapeutic applications, including anti-influenza virus activity, are also noteworthy. The synthesis of benzamide-based 5-aminopyrazoles and their derivatives, which showed significant antiviral activities against bird flu influenza (H5N1), illustrates the potential of these compounds in developing new antiviral drugs (A. Hebishy et al., 2020).

Anticancer Research

In addition, some derivatives have been explored for their anticancer properties, demonstrating the versatility of these compounds in medicinal chemistry. For instance, novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives were synthesized and evaluated for their antileukemic activity, highlighting the potential use of such compounds in cancer therapy (I. Nassar et al., 2015).

Mechanism of Action

The mechanism of action of such compounds can be inferred from their biological activities. For instance, some compounds exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

Safety and Hazards

The safety and hazards of such compounds can be inferred from their biological activities. For instance, some compounds exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

Future Directions

The future directions for the study of such compounds could involve further investigations on this scaffold to harness its optimum antibacterial potential . Moreover, rational design and development of the novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

Properties

IUPAC Name

N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O2S/c1-17-8-14-16-12(17)21-6-3-13-10(19)9-7-15-18-4-2-5-20-11(9)18/h7-8H,2-6H2,1H3,(H,13,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUVXSZZGTVXST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCCNC(=O)C2=C3N(CCCO3)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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